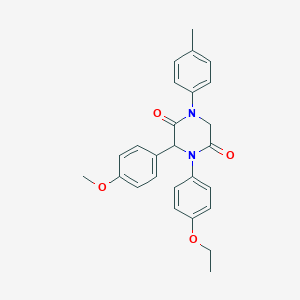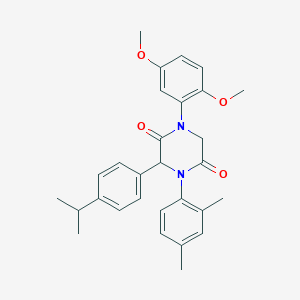
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione, also known as A-366, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to have a high affinity for the sigma-2 receptor, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It has a high affinity for the sigma-2 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased potency or selectivity for certain receptors. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione involves a multi-step process that requires several chemical reagents and solvents. The first step involves the reaction of 2,5-dimethoxybenzaldehyde and 4-isopropylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 2,4-dimethylphenyl isocyanate to form the corresponding piperazine derivative, which is then oxidized using manganese dioxide to form this compound.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes in the body.
Propriétés
Formule moléculaire |
C29H32N2O4 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-4-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C29H32N2O4/c1-18(2)21-8-10-22(11-9-21)28-29(33)30(25-16-23(34-5)12-14-26(25)35-6)17-27(32)31(28)24-13-7-19(3)15-20(24)4/h7-16,18,28H,17H2,1-6H3 |
Clé InChI |
WVRHIAJCJLPOST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


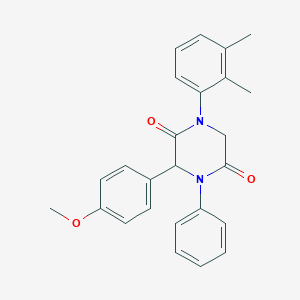
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)


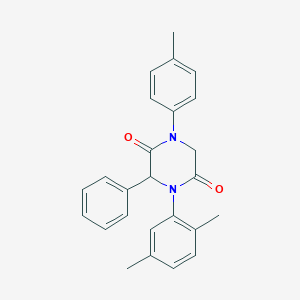
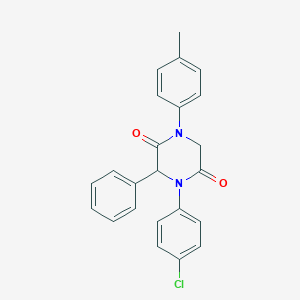

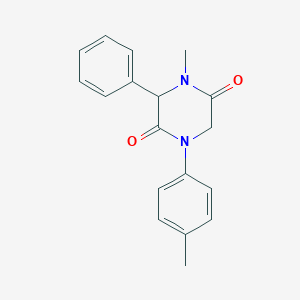
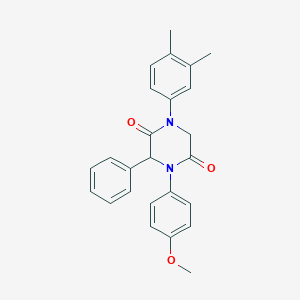
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
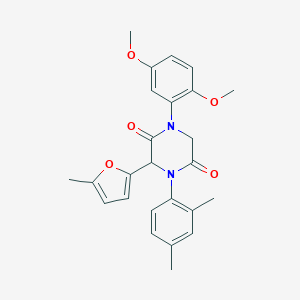
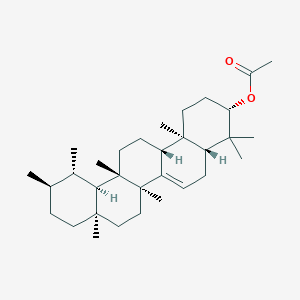
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)
